4-Butoxybenzaldehyde N-ethylthiosemicarbazone
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Overview
Description
4-Butoxybenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C14H21N3OS and a molecular weight of 279.407 g/mol It is a derivative of benzaldehyde and thiosemicarbazone, characterized by the presence of a butoxy group and an ethylthiosemicarbazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxybenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 4-butoxybenzaldehyde with N-ethylthiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Butoxybenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: 4-Butoxybenzoic acid.
Reduction: 4-Butoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Butoxybenzaldehyde N-ethylthiosemicarbazone has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butoxybenzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with DNA/RNA: Affecting the replication and transcription of genetic material.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxybenzaldehyde
- N-Ethylthiosemicarbazide
- Benzaldehyde derivatives
- Thiosemicarbazone derivatives
Uniqueness
4-Butoxybenzaldehyde N-ethylthiosemicarbazone is unique due to the combination of the butoxy group and the ethylthiosemicarbazone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
473278-37-4 |
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Molecular Formula |
C14H21N3OS |
Molecular Weight |
279.40 g/mol |
IUPAC Name |
1-[(E)-(4-butoxyphenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C14H21N3OS/c1-3-5-10-18-13-8-6-12(7-9-13)11-16-17-14(19)15-4-2/h6-9,11H,3-5,10H2,1-2H3,(H2,15,17,19)/b16-11+ |
InChI Key |
XYJHBSVMEKKODO-LFIBNONCSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=S)NCC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=S)NCC |
Origin of Product |
United States |
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